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Introduction
Tirfipiravir, also known as T-705 or Favipiravir, is a broad-spectrum antiviral agent that has

shown efficacy against a range of RNA viruses. Its mechanism of action involves the inhibition

of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Tirfipiravir is a prodrug that is intracellularly converted to its active form, Tirfipiravir
ribofuranosyl-5'-triphosphate (T-705-RTP). This active metabolite is then incorporated into the

nascent viral RNA chain by the RdRp, leading to lethal mutagenesis and the inhibition of viral

propagation. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the

structural basis of this interaction, providing high-resolution insights into how T-705-RTP binds

to the viral polymerase and exerts its antiviral effect. These structural studies are vital for

understanding the drug's mechanism and for the rational design of more potent antiviral

therapies.

Data Presentation
Table 1: Summary of Cryo-EM Structural Data for
Favipiravir-RTP in Complex with SARS-CoV-2 RNA-
dependent RNA Polymerase
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7CTT EMD-30469 SARS-CoV-2

nsp12, nsp7,

nsp8, RNA

template-

primer,

Favipiravir-

RTP

3.2

Favipiravir-

RTP binds at

the +1

position in a

pre-catalytic

state, pairing

with a

cytosine in

the template

strand.[1][2]

7D4F EMD-11993 SARS-CoV-2

nsp12, nsp7,

nsp8, RNA

template-

primer,

Favipiravir-

RTP

2.5

Reveals an

unusual,

nonproductiv

e binding

mode of

Favipiravir-

RTP at the

catalytic site,

explaining its

low

incorporation

rate.[3][4]

Table 2: Summary of Biochemical Data for Favipiravir-
RTP Inhibition of Viral RNA Polymerases
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Virus Assay Type IC50 (µM) Key Findings

Influenza Virus RdRp activity assay 0.341

Favipiravir-RTP

potently inhibits

influenza RdRp.[5][6]

Human Norovirus RdRp activity assay ~2.5

T-705-RTP inhibits

RdRp activity by

competing with ATP

and GTP.[7][8]

Human Norovirus
De novo RNA

synthesis
9.1 ± 1.1

T-705-RTP prevents

the formation of the

first phosphodiester

bond.[8]

Experimental Protocols
Protocol 1: Expression and Purification of SARS-CoV-2
RdRp Complex
This protocol describes the expression and purification of the SARS-CoV-2 RNA-dependent

RNA polymerase (RdRp) complex, consisting of nsp12, nsp7, and nsp8, for cryo-EM studies.

1. Expression:

Co-express the genes for SARS-CoV-2 nsp12, nsp7, and nsp8 in insect cells (e.g.,
Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.
Harvest the cells by centrifugation 48-72 hours post-infection.

2. Lysis:

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10%
glycerol, 1 mM TCEP, and protease inhibitors).
Lyse the cells by sonication or using a microfluidizer.
Clarify the lysate by ultracentrifugation.

3. Affinity Chromatography:
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Load the clarified lysate onto a Ni-NTA affinity column to capture the His-tagged nsp12
subunit.
Wash the column extensively with the lysis buffer to remove unbound proteins.
Elute the complex with a high-concentration imidazole solution (e.g., 300 mM).

4. Size-Exclusion Chromatography:

Further purify the eluted complex by size-exclusion chromatography (e.g., using a Superdex
200 column) to separate the RdRp complex from aggregates and contaminants.
The column should be pre-equilibrated with a buffer suitable for cryo-EM (e.g., 20 mM
HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Collect fractions corresponding to the assembled RdRp complex.

5. Quality Control:

Assess the purity and integrity of the complex using SDS-PAGE.
Determine the concentration of the purified complex using a spectrophotometer.

Protocol 2: Cryo-EM Sample Preparation and Data
Acquisition
This protocol outlines the steps for preparing vitrified grids of the RdRp-Tirfipiravir complex

and subsequent data acquisition.

1. Complex Formation:

Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the
active form of Tirfipiravir (T-705-RTP).
A typical molar ratio would be 1:1.5:5 (RdRp:RNA:T-705-RTP).
Incubate on ice for 30-60 minutes to allow for complex formation.

2. Grid Preparation:

Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil
R1.2/1.3 300-mesh copper grids).
Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in
liquid ethane using a vitrification robot (e.g., a Vitrobot).
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3. Cryo-EM Data Acquisition:

Screen the vitrified grids for optimal ice thickness and particle distribution using a
transmission electron microscope (TEM) (e.g., a Titan Krios) operating at 300 kV.
Acquire a dataset of high-resolution images using an automated data collection software.
Images are typically recorded on a direct electron detector.

Protocol 3: Image Processing and 3D Reconstruction
This protocol provides a general workflow for processing the acquired cryo-EM data to obtain a

high-resolution 3D structure.

1. Pre-processing:

Perform motion correction of the raw movie frames to correct for beam-induced motion.
Estimate the contrast transfer function (CTF) for each micrograph.

2. Particle Picking:

Automatically pick particles corresponding to the RdRp complex from the corrected
micrographs.
Extract the picked particles into a stack.

3. 2D Classification:

Perform 2D classification to remove junk particles and to obtain initial 2D class averages of
the complex.

4. 3D Reconstruction:

Generate an initial 3D model (ab initio reconstruction).
Perform 3D classification to sort particles into different conformational states.
Select the best class for high-resolution 3D refinement.

5. Post-processing:

Perform post-processing of the final 3D map, including sharpening, to improve the resolution
and interpretability of the map.
Build an atomic model into the cryo-EM density map using molecular modeling software.
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Protocol 4: Polymerase Activity Assay
This protocol describes a primer extension assay to assess the inhibitory activity of Tirfipiravir
on the viral RdRp.

1. Reaction Setup:

Prepare a reaction mixture containing the purified RdRp complex, a template-primer RNA
duplex, and a mixture of natural NTPs (ATP, GTP, CTP, UTP).
Include a radiolabeled NTP (e.g., [α-³²P]GTP) to enable visualization of the RNA product.
Add varying concentrations of T-705-RTP to different reaction tubes.

2. Reaction Initiation and Termination:

Initiate the reaction by adding the RdRp enzyme.
Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a
defined period.
Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).

3. Product Analysis:

Denature the RNA products by heating.
Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
Visualize the radiolabeled RNA products by autoradiography.

4. Data Analysis:

Quantify the intensity of the full-length product bands to determine the extent of RNA
synthesis inhibition at different concentrations of T-705-RTP.
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the
polymerase activity by 50%.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15361990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15361990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Production

Complex Assembly

Cryo-EM

Data Processing

Co-expression of
nsp12, nsp7, nsp8

Purification
(Affinity & SEC)

Incubation of RdRp with
RNA and T-705-RTP

Grid Preparation
& Vitrification

Data Acquisition

Image Processing

3D Reconstruction

Atomic Model Building

 

Intracellular Activation

Polymerase Inhibition

Tirfipiravir (Prodrug)

T-705-RTP (Active Form)

Cellular Enzymes

Viral RdRp

Substrate Mimicry
(A and G)

Incorporation into
Nascent RNA

Lethal Mutagenesis

Inhibition of Viral Replication

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15361990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15361990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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